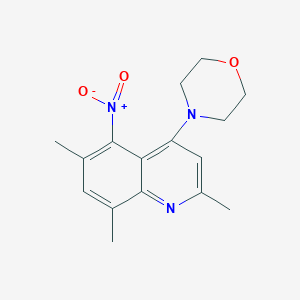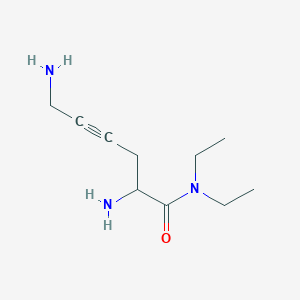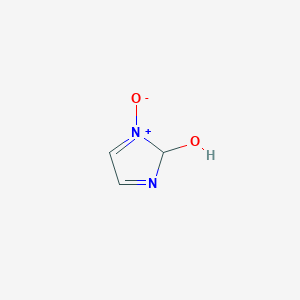![molecular formula C15H20O2 B14179278 (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal CAS No. 922523-30-6](/img/structure/B14179278.png)
(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal: is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate alkyl halide under basic conditions.
Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions, such as the oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct stereochemistry at the 3R position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal can undergo oxidation to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of (3R)-5-[(Benzyloxy)methyl]-3-methylhexanoic acid.
Reduction: Formation of (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a substrate in catalytic reactions to study the effects of different catalysts on its transformation.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Fragrance Industry: Due to its aldehyde group, it may be used in the synthesis of fragrance compounds.
Wirkmechanismus
The mechanism of action of (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance its binding affinity to certain molecular targets, while the aldehyde group can participate in various chemical reactions within the biological environment.
Vergleich Mit ähnlichen Verbindungen
(3R)-5-[(Methoxy)methyl]-3-methylhex-5-enal: Similar structure but with a methoxy group instead of a benzyloxy group.
(3R)-5-[(Ethoxy)methyl]-3-methylhex-5-enal: Similar structure but with an ethoxy group instead of a benzyloxy group.
(3R)-5-[(Phenoxy)methyl]-3-methylhex-5-enal: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness:
- The presence of the benzyloxy group in (3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal provides unique chemical properties, such as increased hydrophobicity and potential for π-π interactions with aromatic systems. This can influence its reactivity and interactions in both chemical and biological contexts.
Eigenschaften
CAS-Nummer |
922523-30-6 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(3R)-3-methyl-5-(phenylmethoxymethyl)hex-5-enal |
InChI |
InChI=1S/C15H20O2/c1-13(8-9-16)10-14(2)11-17-12-15-6-4-3-5-7-15/h3-7,9,13H,2,8,10-12H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
VESUWIMWXKLVKC-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](CC=O)CC(=C)COCC1=CC=CC=C1 |
Kanonische SMILES |
CC(CC=O)CC(=C)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





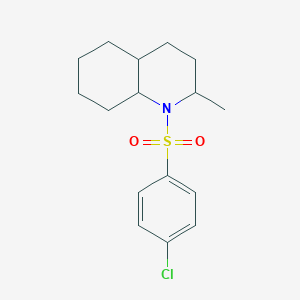
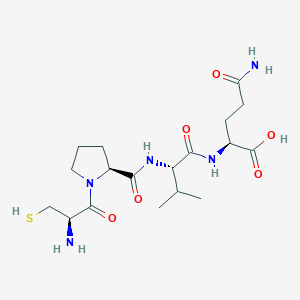
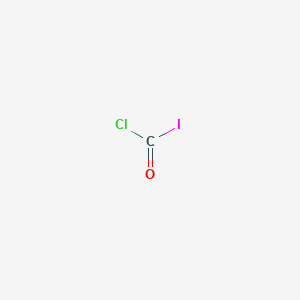
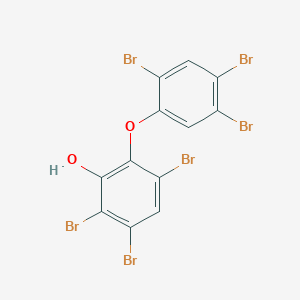

![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
